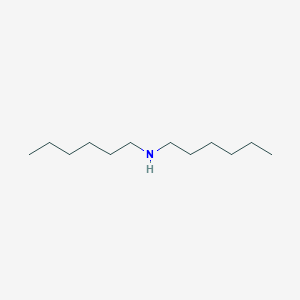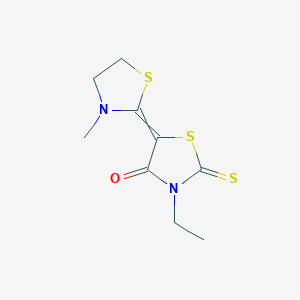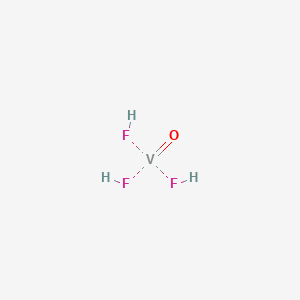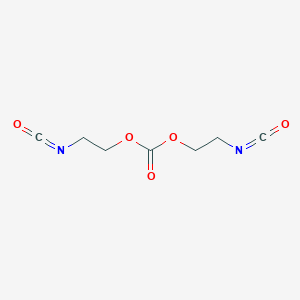
Ethanol, 2-isocyanato-, carbonate (2:1) (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is not well understood. However, it is believed that this compound can undergo hydrolysis in the presence of water to form 2-isocyanatoethyl methacrylate and ethanol carbonate. This reaction can be catalyzed by various catalysts, including acids and bases.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). However, it has been reported that this compound can cause skin irritation and respiratory problems in humans. Therefore, proper safety precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has several advantages for lab experiments, including its ability to form stable coatings and adhesives, its biocompatibility, and its potential for drug delivery applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for this compound in fields such as tissue engineering, drug delivery, and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is synthesized through the reaction of 2-isocyanatoethyl methacrylate with ethanol carbonate in the presence of a catalyst. This reaction results in the formation of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) as a white crystalline solid.
Applications De Recherche Scientifique
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been studied for its potential applications in various fields, including material science, biomedical engineering, and polymer chemistry. In material science, this compound has been used to synthesize polyurethane coatings, adhesives, and foams. In biomedical engineering, ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been used to develop biocompatible materials for tissue engineering and drug delivery. In polymer chemistry, this compound has been used to synthesize functionalized polymers for various applications.
Propriétés
Numéro CAS |
13025-29-1 |
|---|---|
Nom du produit |
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) |
Formule moléculaire |
C7H8N2O5 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
Clé InChI |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
SMILES canonique |
C(COC(=O)OCCN=C=O)N=C=O |
Autres numéros CAS |
13025-29-1 |
Pictogrammes |
Irritant |
Synonymes |
Bis(2-isocyanatoethyl) carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



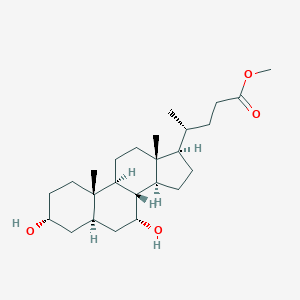

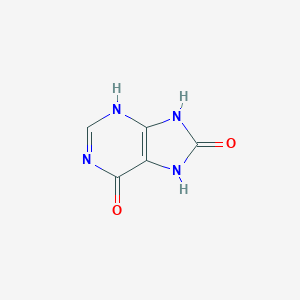

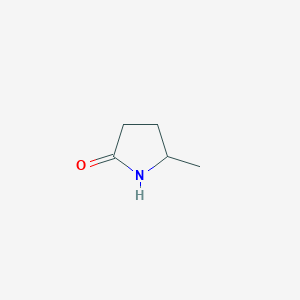
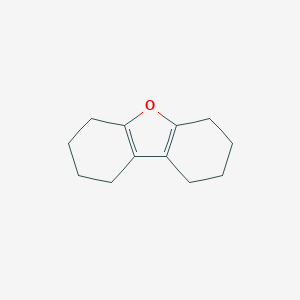
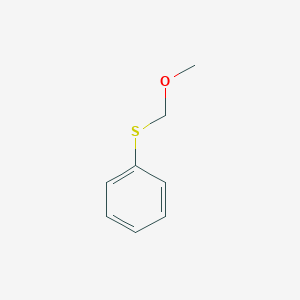
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
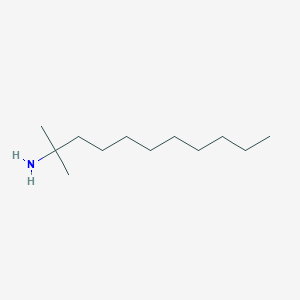
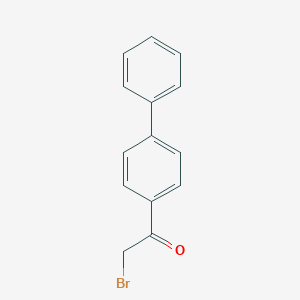
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
